4-(1H-indol-3-yl)-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]butanehydrazide
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Overview
Description
4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound featuring an indole moiety, a nitro-tetrazole group, and a butanohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE can be achieved through a multicomponent reaction involving indole, nitro-tetrazole, and butanohydrazide precursors. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions with a catalyst like sulfamic acid . The reaction time is usually around 20-30 minutes, and the product is purified through recrystallization in ethyl acetate .
Industrial Production Methods
For industrial-scale production, the process can be scaled up by maintaining the same reaction conditions but using larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The purification process remains similar, involving recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various hydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitro-tetrazole group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The hydrazide linkage can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
- 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione
- 1-(1H-indol-3-yl)ethanone
Uniqueness
4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE is unique due to its combination of an indole moiety, a nitro-tetrazole group, and a butanohydrazide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N8O3 |
---|---|
Molecular Weight |
370.37 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C16H18N8O3/c1-11(10-23-21-16(20-22-23)24(26)27)18-19-15(25)8-4-5-12-9-17-14-7-3-2-6-13(12)14/h2-3,6-7,9,17H,4-5,8,10H2,1H3,(H,19,25)/b18-11+ |
InChI Key |
TWPUTVHLEALWIQ-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CCCC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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